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Introduction

Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of

activity, often reserved for treating severe bacterial infections, including those caused by

multidrug-resistant (MDR) pathogens.[1][2][3] Their unique carbapenem core structure confers

potent bactericidal activity by inhibiting bacterial cell wall synthesis.[2][3] However, the chemical

synthesis of these complex molecules is a significant challenge, demanding innovative

strategies to construct the bicyclic core and introduce diverse side chains that modulate their

stability, spectrum, and pharmacokinetic properties.[1][4][5][6][7] This guide details the

application of (tributylstannyl)methanol, a versatile organotin reagent, in the synthesis of

novel carbapenem antibiotics, offering a pathway to crucial structural motifs.[8]

(Tributylstannyl)methanol serves as a stable and effective hydroxymethyl anion equivalent, a

synthon that is otherwise challenging to handle directly.[9] Its primary utility in this context lies

in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the direct

and selective introduction of a hydroxymethyl (-CH₂OH) group onto the carbapenem scaffold or

its precursors.[8][9] This methodology is pivotal for creating new carbapenem derivatives with

potentially enhanced biological activity.
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Physicochemical Properties
(Tributylstannyl)methanol (C₁₃H₃₀OSn) is a colorless to yellowish, oily liquid that is soluble in

common organic solvents like chloroform, dichloromethane, and tetrahydrofuran.[8][9][10] Its

unique structure, combining a nucleophilic tributylstannyl group with a functional hydroxymethyl

moiety, is the foundation of its synthetic versatility.[9][11]

Property Value Reference(s)

CAS Number 27490-33-1 [8]

Molecular Formula C₁₃H₃₀OSn [10]

Molecular Weight 321.09 g/mol [8]

Appearance
Colorless to yellowish oily

liquid
[8][10]

Boiling Point 110 °C at 0.01 Torr [8]

Solubility
Soluble in Chloroform,

Dichloromethane
[8]

The Mechanistic Role in C-C Bond Formation
The power of (tributylstannyl)methanol lies in its function as a hydroxymethyl anion

equivalent in palladium-catalyzed Stille cross-coupling reactions.[9] This reaction facilitates the

formation of a new carbon-carbon bond by coupling the hydroxymethyl group from the

organostannane with an organic electrophile, typically a carbapenem precursor bearing a

halide or triflate leaving group.

The catalytic cycle, illustrated below, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-leaving group bond of the

carbapenem precursor.

Transmetalation: The hydroxymethyl group is transferred from the tin atom to the palladium

center, displacing the tributyltin moiety.
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Reductive Elimination: The desired C-C bond is formed, releasing the hydroxymethylated

carbapenem product and regenerating the Pd(0) catalyst.
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Figure 1: Generalized catalytic cycle for the Stille cross-coupling of (tributylstannyl)methanol.

Section 2: Experimental Protocols
Protocol A: Synthesis of (Tributylstannyl)methanol
This protocol is adapted from established literature procedures.[11][12][13] The synthesis

involves the reaction of tributyltin hydride with paraformaldehyde, initiated by a strong base like

butyllithium.
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Figure 2: Workflow for the synthesis of (tributylstannyl)methanol.
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Materials:

Diisopropylamine (distilled from CaH₂)

n-Butyllithium (1.6 M in hexanes)

Tributyltin hydride (freshly prepared or distilled)

Paraformaldehyde (dried)

Tetrahydrofuran (THF, anhydrous)

Petroleum ether

Saturated sodium chloride solution

Anhydrous sodium sulfate

Argon gas supply

Three-necked round-bottomed flask, dropping funnel, syringes, magnetic stirrer

Procedure:

Inert Atmosphere: Assemble a dry, three-necked flask equipped with a magnetic stir bar,

argon inlet, and rubber septa. Maintain a positive pressure of argon throughout the reaction.

Lithium Diisopropylamide (LDA) Formation: To the flask, add dry THF (120 mL) and

diisopropylamine (13.7 mL, 0.098 mol). Cool the mixture in an ice-water bath.[13]

Add n-butyllithium (58.4 mL of 1.6 M solution, 0.093 mol) dropwise via syringe over 15

minutes, maintaining the temperature at 0°C. Stir for 30 minutes.[13]

Stannane Addition: In a dropping funnel, prepare a solution of tributyltin hydride (24.75 g,

0.0850 mol) in dry THF (50 mL). Add this solution dropwise to the LDA mixture over 50

minutes at 0°C.[13]
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Formaldehyde Addition: After stirring for an additional 30 minutes, add paraformaldehyde

(3.57 g, 0.119 mol) in one portion.[13]

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for

3-4 hours. The heterogeneous yellow mixture should become a clear, colorless solution.[13]

Workup: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300

mL). Separate the aqueous phase and extract it with petroleum ether (150 mL).[13]

Purification: Combine the organic layers, wash with saturated sodium chloride solution (200

mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to

yield (tributylstannyl)methanol as a colorless oil.[13] The product is often used in the next

step without further purification.

Protocol B: Palladium-Catalyzed Hydroxymethylation of
a Carbapenem Precursor
This is a representative protocol for the Stille coupling. The specific carbapenem precursor,

catalyst, and ligands may need to be optimized for different substrates.

Materials:

Carbapenem precursor (e.g., 2-iodocarbapenem derivative)

(Tributylstannyl)methanol (from Protocol A)

Palladium catalyst (e.g., Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0))

Ligand (e.g., Triphenylarsine, AsPh₃)

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, DMF)

Argon gas supply

Procedure:

Setup: To a dry Schlenk flask under argon, add the carbapenem precursor (1.0 equiv), the

palladium catalyst (e.g., 0.05 equiv Pd₂(dba)₃), and the ligand (e.g., 0.2 equiv AsPh₃).
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Reagent Addition: Add anhydrous, degassed DMF to dissolve the solids.

Add (tributylstannyl)methanol (1.2-1.5 equiv) via syringe.

Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-80°C) and

monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: The crude product is then purified. A common method to remove tin byproducts

is to wash the organic solution with an aqueous KF solution, which precipitates tributyltin

fluoride. Further purification is typically achieved by column chromatography on silica gel.

Characterization
The synthesized compounds should be characterized using standard analytical techniques:

(Tributylstannyl)methanol:

¹H NMR (300 MHz, CDCl₃): δ 4.02 (d, 2H), 1.2–1.7 (m, 13H), 0.8–1.1 (m, 15 H).[13]

IR (film) cm⁻¹: 3320 (O-H stretch), 2970-2860 (C-H stretch), 1025 (C-O stretch).[13]

Hydroxymethylated Carbapenem:

¹H NMR: Expect to see a new singlet or doublet corresponding to the -CH₂OH protons,

and disappearance of the signal associated with the precursor's leaving group position.

Mass Spectrometry (MS): The molecular ion peak should correspond to the expected

mass of the product. High-resolution mass spectrometry (HRMS) can confirm the

elemental composition.

UV-Vis Spectroscopy: Carbapenems typically show a characteristic UV absorbance

maximum around 300 nm due to the conjugated system.[14][15]
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Section 3: Safety and Handling of Organotin
Reagents
WARNING: Organotin compounds, including (tributylstannyl)methanol and its precursors,

are highly toxic.[10][16] They can be absorbed through the skin and are toxic upon inhalation or

ingestion, potentially affecting the central nervous system and immune system.[16][17] Strict

adherence to safety protocols is mandatory.
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Precaution Category Guideline Reference(s)

Personal Protective Equipment

(PPE)

Always wear a lab coat,

chemical splash goggles, and

heavy-duty, chemically

resistant gloves (e.g., nitrile

double-gloved).

[17][18]

Engineering Controls

All manipulations must be

performed in a certified

chemical fume hood to prevent

inhalation of vapors.

[17][19]

Handling

Use syringes and needles for

transferring liquid organotin

reagents under an inert

atmosphere.[17][19] Avoid

contact with water, as some

organotin hydrides can release

flammable hydrogen gas.[16]

Spill Cleanup

In case of a small spill, absorb

the material with an inert

absorbent (e.g., vermiculite)

and place it in a sealed

container for hazardous waste.

[16]

Waste Disposal

All organotin-contaminated

waste (glassware, syringes,

absorbent material) must be

collected in a dedicated,

clearly labeled hazardous

waste container.[16][20]

Glassware should be

decontaminated by rinsing with

an oxidizing solution (e.g.,

bleach) before standard

cleaning.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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